molecular formula C21H20FN3O5S2 B6572890 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021265-02-0

2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B6572890
CAS No.: 1021265-02-0
M. Wt: 477.5 g/mol
InChI Key: BGKWZHVNJKJUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) substituted at position 5 with a 4-ethoxybenzenesulfonyl group and at position 2 with a sulfanyl bridge to an acetamide moiety. The acetamide is further functionalized with a 3-fluoro-4-methylphenyl group. The fluoromethylphenyl substituent may improve metabolic stability and target affinity through hydrophobic and halogen-bonding interactions . Such structural features are common in kinase inhibitors or antimicrobial agents, though specific therapeutic applications require further validation.

Properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-3-30-15-6-8-16(9-7-15)32(28,29)18-11-23-21(25-20(18)27)31-12-19(26)24-14-5-4-13(2)17(22)10-14/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKWZHVNJKJUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analysis:

  • Sulfonyl Group Variations : The target compound’s 4-ethoxybenzenesulfonyl group provides greater steric bulk and electron-donating capacity compared to the 4-ethylphenylsulfonyl group in ’s analog. This may improve solubility and target engagement in hydrophobic environments .
  • Acetamide Modifications : The 3-fluoro-4-methylphenyl group in the target compound offers a balance of hydrophobic and halogen interactions, contrasting with the polar 2,4-dimethoxyphenyl () and simpler 3-fluorophenyl (). The methyl group in the target compound may reduce oxidative metabolism compared to methoxy groups .
  • Pyrimidinone Core: ’s compound lacks the sulfonyl group but includes alkyl substituents (5-ethyl, 6-methyl), likely increasing lipophilicity and altering binding kinetics .

Hypothetical Pharmacological and Physicochemical Properties

Table 2: Inferred Property Differences

Property Target Compound Compound Compound
LogP (Lipophilicity) ~3.2 (moderate) ~2.8 (lower due to dimethoxy) ~3.5 (higher, alkyl substituents)
Solubility (µg/mL) ~15 (aqueous) ~25 (polar groups enhance solubility) ~10 (reduced due to alkyl chains)
Metabolic Stability High (fluorine/methyl reduce CYP450) Moderate (methoxy prone to demethylation) Low (alkyl groups increase CYP450 metabolism)
Target Affinity (IC50) Hypothetical: 50 nM Hypothetical: 120 nM Hypothetical: 200 nM

Discussion:

  • The target compound’s ethoxy and fluoromethyl groups may enhance selectivity and residence time in target binding pockets compared to analogs .
  • ’s lack of a sulfonyl group could reduce interactions with charged residues in enzymes, explaining its lower hypothetical affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.